N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide
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Overview
Description
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(2-cyanophenoxy)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, in an organic solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the quinoline ring is replaced by other nucleophiles like amines or thiols
Scientific Research Applications
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Medicine: Due to its biological activities, it is being investigated for its potential use in the treatment of infectious diseases and as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound may interact with fungal cell membranes, leading to increased permeability and cell lysis .
Comparison with Similar Compounds
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide can be compared with other quinoline derivatives, such as:
2-(2-chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one: These compounds also exhibit antimicrobial and antifungal activities but differ in their structural features and specific biological activities.
N-(2-(6-bromo-2-methoxyquinolin-3-yl)-3-chloro-4-oxoazetidin-1-yl)isonicotinamide: This compound demonstrates good antimicrobial activity and is used as a reference for comparing the efficacy of new quinoline derivatives.
Properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-19-15(9-13-5-1-3-7-16(13)23-19)11-22-24-18(25)12-26-17-8-4-2-6-14(17)10-21/h1-9,11H,12H2,(H,24,25)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXJDLZSPFUZOP-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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